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Compound of Interest

Compound Name: 4,5-Dehydro Apixaban

Cat. No.: B601577

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of impurities in the
synthesis and degradation of Apixaban, a direct factor Xa inhibitor widely used as an
anticoagulant. Understanding the origin, structure, and formation pathways of these impurities
is critical for ensuring the quality, safety, and efficacy of the final drug product. This document
summarizes key findings from published literature, presenting data in a structured format,
detailing experimental protocols, and visualizing complex relationships to facilitate a deeper
understanding of Apixaban impurity profiling.

Classification and Origin of Apixaban Impurities

Impurities in Apixaban can be broadly categorized into two main classes: process-related
impurities and degradation products.[1][2]

o Process-Related Impurities: These are chemical species that are formed during the
manufacturing process of the Apixaban drug substance.[3] They can include unreacted
starting materials, intermediates, by-products from side reactions, and reagents or catalysts.
[4][5][6] The presence and levels of these impurities are highly dependent on the synthetic
route and the control of reaction conditions.[7]

o Degradation Products: These impurities result from the chemical decomposition of the
Apixaban molecule under various stress conditions such as exposure to acid, base, light,
heat, and oxidizing agents.[8][9][10] Forced degradation studies are intentionally conducted
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to identify potential degradation products that could form during storage and handling of the
drug substance and product.[11][12][13][14]

Key Impurities in Apixaban

Several process-related and degradation impurities of Apixaban have been identified and
characterized. A summary of some of these impurities is provided below.
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Impurity Name/ldentifier

Type

Brief Description and
Origin

Process-Related Impurities

Apixaban PG ester-1 & PG

ester-2

Process-Related

Arise during the synthesis of
the Apixaban drug substance
and are later converted to the
final drug.[4][5]

Dimer Impurities

Process-Related

High molecular weight
impurities formed as by-
products during specific steps
of the synthesis, potentially
involving diazotization
reactions.[15][16]

N-ethyl impurity

Process-Related

Formation is linked to specific
process parameters during

manufacturing.[7]

1-(4-aminophenyl)-3-

morpholinopiperidin-2-one

Process-Related

A reduced form of an
intermediate generated during
the synthesis of an Apixaban

precursor.[17]

Apixaban Impurity C

Process-Related

A known process-related
impurity.[18][19]

Degradation Products

A primary product of

Apixaban open-ring acid Degradation hydrolysis, particularly under

basic conditions.[20]
) ) ) A major product formed during

Apixaban acid Degradation ) )
acid and base hydrolysis.[20]
Sets of positional isomers

Positional Isomers (DP1, DP4 ) identified after forced

Degradation

and DP2, DP5)

degradation in acidic and basic
media.[3]
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Formation Pathways of Apixaban Impurities

The formation of Apixaban impurities is governed by specific chemical reactions.
Understanding these pathways is crucial for developing control strategies.

Degradation Pathways

Forced degradation studies have revealed that Apixaban is susceptible to hydrolysis,
particularly in acidic and basic environments, while it shows relative stability under photolytic,
thermal, and oxidative stress.[8][9][21][22][23]

» Hydrolytic Degradation: This is the most significant degradation pathway for Apixaban.

o Acidic Hydrolysis: Under acidic conditions, hydrolysis of the amide bond in the
oxopiperidine moiety is a primary degradation route.[9][24] This can lead to the formation
of "Apixaban acid" and other related degradation products.[20]

o Alkaline Hydrolysis: In basic media, hydrolysis can occur at both the oxopiperidine and the
tetrahydro-oxo-pyridine moieties.[9][24] This results in the formation of "Apixaban open-
ring acid" and other degradation products.[20]

The logical flow of hydrolytic degradation can be visualized as follows:

Acidic Degradation Products
Conditions (e.g., Apixaban Acid)

Apixaban

Hydrolysis of oxopiperidine
and tetrahydro-oxo-pyridine moieties

Basic Degradation Products
Conditions (e.g., Apixaban open-ring acid)

Click to download full resolution via product page

Caption: Hydrolytic degradation pathways of Apixaban.

Process-Related Impurity Formation
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The formation of process-related impurities is intrinsically linked to the synthetic route
employed for Apixaban production. For instance, dimer impurities have been reported to form
from a side reaction during a reduction step in the synthesis of a key intermediate.[15][16]

A simplified logical diagram illustrating the origin of a process-related impurity is shown below:

Intermediate X

Main Reaction . .
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Further AN > Apixaban with

-
Starting Material (e.g., Nitro Compound)] i i
g (e.g. p ) Camiedover . Synthesis Steps % Impurity
________________ >
4 . Dimer Impuril
Side Reaction purity
(e.g., Dimerization)
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Caption: Formation of a process-related dimer impurity.

Quantitative Data from Forced Degradation Studies

The following table summarizes the typical extent of degradation observed for Apixaban under
various stress conditions as reported in the literature. It is important to note that the actual
degradation percentages can vary based on the specific experimental conditions (e.g.,
concentration of stressor, temperature, duration of exposure).
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Stress Condition

Reagents and

Degradation

Key Degradation

Conditions Observed Products
) ) Significant Degradation products
Acid Hydrolysis 1 M HCI, 24 hrs[11] ]
degradation[11] 1, 2, and 3[8]
) Significant Degradation products
Base Hydrolysis 1 M NaOH, 2 hrs[11] )
degradation[11] 1,2, 3,4, and 5[8]
o 15% viv H202, 24 )
Oxidation Relatively stable[8][9]
hrs[11]
Thermal 105°C, 7 days[11] Relatively stable[8][9]
) 1.2 million lux )
Photolytic Relatively stable[8][9]

hours[11]

Experimental Protocols

Detailed experimental protocols are essential for the reproducible study of Apixaban impurities.
Below are representative methodologies for forced degradation studies and analytical impurity

profiling.

Forced Degradation Studies

A typical workflow for conducting forced degradation studies on Apixaban is as follows:
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Caption: Experimental workflow for forced degradation studies.

Protocol for Acid Hydrolysis:

Prepare a stock solution of Apixaban in a suitable solvent.

Treat the solution with an equal volume of 1 M hydrochloric acid.

The mixture is then typically heated (e.g., at 60-80°C) for a specified period (e.g., several
hours to days).[11][13]

After the specified time, the solution is cooled and neutralized.
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e The sample is then diluted to a suitable concentration for analysis by a stability-indicating
HPLC method.[12]

Protocol for Base Hydrolysis:

Prepare a stock solution of Apixaban.

Treat the solution with an equal volume of 1 M sodium hydroxide.

The mixture is kept at room temperature or heated for a defined period.[11]

After the incubation, the solution is neutralized.

The sample is diluted for subsequent analysis.

Protocol for Oxidative Degradation:

Prepare a solution of Apixaban.

Add a solution of hydrogen peroxide (e.g., 3-30%).

The mixture is kept at room temperature for a specified duration.[11]

The sample is then analyzed.

Analytical Method for Impurity Profiling

A common technique for the separation and quantification of Apixaban and its impurities is
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][12][13][25][26]

Typical RP-HPLC Method Parameters:
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Parameter Typical Value

C18 (e.g., Ascentis Express C18, 4.6 mm x 100
mm, 2.7 um)[11]

Column

Phosphate buffer[11] or 0.1% Trifluoroacetic
acid in water[25][26]

Mobile Phase A

Mobile Phase B Acetonitrile[11][25][26]

) ) A time-programmed gradient of Mobile Phase B
Gradient Elution . .
is typically used.

Flow Rate 0.5 - 1.0 mL/min

Column Temperature 25 - 40°C[25][26][27]
Detection Wavelength 225 nm or 280 nm[11][25][26]
Injection Volume 3-20 uL[27]

Method Validation: The analytical method should be validated according to ICH guidelines to
ensure it is specific, precise, accurate, linear, and robust for the quantification of Apixaban and
its impurities.[11][12][25][26]

Structural Elucidation of Impurities

The definitive identification of impurities requires their isolation and structural characterization
using advanced analytical techniques.

 [solation: Preparative HPLC is commonly used to isolate sufficient quantities of the impurities
for structural analysis.[8][10][20]

e Characterization:

o Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and tandem MS
(MS/MS) are used to determine the elemental composition and fragmentation patterns of
the impurities, providing crucial information about their structure.[8][9]
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o Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 3C NMR are powerful
techniques for the unambiguous structural elucidation of isolated impurities.[4][5][8][10][20]

o Infrared (IR) Spectroscopy: IR can be used to identify functional groups present in the
impurity molecules.[17]

Conclusion

A thorough understanding of the formation of Apixaban impurities is paramount for the
development of a robust and well-controlled manufacturing process. This guide has
summarized the key types of impurities, their formation pathways, and the analytical
methodologies used for their detection and characterization. By leveraging this knowledge,
researchers and drug development professionals can implement effective control strategies to
ensure the purity, safety, and quality of Apixaban, ultimately safeguarding patient health. The
continuous investigation into potential new impurities and the refinement of analytical
techniques will remain a critical aspect of the lifecycle management of this important
anticoagulant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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